molecular formula C26H21Cl2NO8S B6351141 Fmoc-L-Tyr(SO3DCV)-OH CAS No. 1151854-06-6

Fmoc-L-Tyr(SO3DCV)-OH

Cat. No. B6351141
CAS RN: 1151854-06-6
M. Wt: 578.4 g/mol
InChI Key: JDNCIOFMCRYUMK-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-protected tyrosine derivatives are commonly used in peptide synthesis . They are important for proteomics studies and solid phase peptide synthesis techniques . The Fmoc group is typically removed with a base such as pyridine .


Synthesis Analysis

Fmoc-protected tyrosine derivatives can be prepared using various methods. For instance, one study reported the use of metallaphotoredox catalysis to prepare Fmoc-protected homotyrosine from L-homoserine .


Molecular Structure Analysis

The molecular structure of Fmoc-protected tyrosine derivatives typically includes the Fmoc group (9-Fluorenylmethyloxycarbonyl), a tyrosine residue, and a protecting group .


Chemical Reactions Analysis

Fmoc-protected tyrosine derivatives are used in solid-phase peptide synthesis . The Fmoc group can be removed with a base, allowing the tyrosine residue to participate in peptide bond formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected tyrosine derivatives can vary depending on the specific derivative and its protecting groups .

Mechanism of Action

In peptide synthesis, the Fmoc group of the Fmoc-protected tyrosine derivative is removed, exposing the amino group of the tyrosine residue. This amino group can then react with the carboxyl group of another amino acid or peptide, forming a peptide bond .

Safety and Hazards

As with all chemicals, Fmoc-protected tyrosine derivatives should be handled with care. Specific safety data can be found in the material safety data sheet (MSDS) for the specific derivative .

Future Directions

Fmoc-protected tyrosine derivatives will continue to be important tools in peptide synthesis and proteomics studies . Future research may focus on developing new synthesis methods and applications for these derivatives.

properties

IUPAC Name

(2S)-3-[4-(2,2-dichloroethenoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Cl2NO8S/c27-24(28)15-36-38(33,34)37-17-11-9-16(10-12-17)13-23(25(30)31)29-26(32)35-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,15,22-23H,13-14H2,(H,29,32)(H,30,31)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNCIOFMCRYUMK-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)OC=C(Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)OC=C(Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Cl2NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-tyr(SO3dcv)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.